molecular formula C14H13NO3 B13000784 Methyl 3-(4-methoxyphenyl)picolinate

Methyl 3-(4-methoxyphenyl)picolinate

Cat. No.: B13000784
M. Wt: 243.26 g/mol
InChI Key: JPDWARIDTFQOOM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)picolinate is an organic compound with the molecular formula C14H13NO3. It is a derivative of picolinic acid, featuring a methoxyphenyl group attached to the third position of the picolinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxyphenyl)picolinate typically involves the esterification of 3-(4-methoxyphenyl)picolinic acid. One common method is the reaction of 3-(4-methoxyphenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxyphenyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)picolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain targets, while the picolinate core can facilitate its transport and distribution within the system .

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)picolinate
  • Methyl 3-(4-chlorophenyl)picolinate
  • Methyl 3-(4-nitrophenyl)picolinate

Comparison: Methyl 3-(4-methoxyphenyl)picolinate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with molecular targets .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)18-2/h3-9H,1-2H3

InChI Key

JPDWARIDTFQOOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)OC

Origin of Product

United States

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